1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol
Descripción
Historical Context and Development of Sulfonyl-Piperidine Compounds
The development of sulfonyl-piperidine compounds traces its origins to the early discoveries of sulfonamide-containing antibacterial drugs, which established the foundational importance of sulfonyl functional groups in medicinal chemistry. The integration of piperidine rings with sulfonyl functionalities emerged as a logical extension of these early findings, representing a convergence of two well-established pharmaceutical scaffolds. Piperidine itself was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it by reacting piperine with nitric acid. The compound derived its name from the genus Piper, the Latin word for pepper, reflecting its natural origins in black pepper extracts.
The systematic exploration of sulfonyl-piperidine derivatives gained momentum during the latter half of the twentieth century as researchers recognized the potential for combining the conformational flexibility of piperidine rings with the electron-withdrawing properties of sulfonyl groups. The sulfonamide functional group has demonstrated remarkable versatility in medicinal chemistry applications, with strong electron-withdrawing characteristics, stability against hydrolysis, and resistance to reduction at sulfur centers. These properties, combined with the biological relevance of piperidine structures found in numerous natural alkaloids and pharmaceuticals, created a compelling rationale for developing hybrid molecules incorporating both structural elements.
Contemporary research has revealed that sulfonyl-piperidine compounds exhibit diverse pharmacological activities across multiple therapeutic areas. The synthetic accessibility of these compounds, coupled with their demonstrated biological activities as antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer agents, has positioned them as valuable scaffolds for drug discovery efforts. The specific compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol represents a refined example of this structural class, incorporating additional hydroxyl functionality that enhances its potential for biological interactions.
Classification and Nomenclature
This compound belongs to several overlapping chemical classifications that reflect its complex structural composition. Primarily, it is classified as an aromatic sulfonamide derivative due to the presence of the sulfonyl functional group linked to the aromatic bromine-substituted benzene ring. Simultaneously, the compound qualifies as a piperidine derivative, incorporating the characteristic six-membered saturated nitrogen-containing heterocycle that forms the central structural framework.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name accurately describing the connectivity and substitution patterns present in the molecule. The nomenclature begins with the piperidine core, numbered to indicate the position of hydroxyl substitution at the 3-position. The ethyl linker connecting the piperidine nitrogen to the sulfonyl group is explicitly described, followed by the 4-bromobenzenesulfonyl substituent that specifies both the para-position of bromine substitution and the sulfonyl linkage.
Alternative nomenclature systems have been employed in various databases and literature sources. The compound is also referenced using the International Union of Pure and Applied Chemistry name: 1-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-piperidinol, which provides equivalent structural information using slightly different organizational principles. Various chemical databases have assigned additional synonymous names and registry identifiers that facilitate cross-referencing and database searches.
The structural classification extends beyond simple functional group identification to encompass stereochemical and conformational considerations. The piperidine ring adopts chair conformations similar to cyclohexane, with the hydroxyl group at the 3-position capable of occupying either axial or equatorial orientations. The sulfonyl group introduces additional conformational constraints through its tetrahedral geometry and the potential for hydrogen bonding interactions with the hydroxyl functionality.
Chemical Registry Information and Identifiers
The compound this compound has been assigned the Chemical Abstracts Service registry number 1311314-89-2, which serves as its unique identifier in chemical databases and literature. This registry number facilitates unambiguous identification across various chemical information systems and enables researchers to access comprehensive data collections related to the compound.
Table 1: Primary Chemical Identifiers for this compound
The International Chemical Identifier provides a standardized method for representing the compound's structure in a format suitable for computational applications and database searches. The complete International Chemical Identifier string is: InChI=1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2. This identifier encodes the complete connectivity information and enables precise structural verification across different software platforms and databases.
The Simplified Molecular Input Line Entry System notation provides a compact string representation that captures the essential structural features while remaining human-readable. Additional database identifiers include entries in commercial chemical catalogs, with various suppliers maintaining their own internal catalog numbers for procurement and inventory management purposes.
Propiedades
IUPAC Name |
1-[2-(4-bromophenyl)sulfonylethyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3S/c14-11-3-5-13(6-4-11)19(17,18)9-8-15-7-1-2-12(16)10-15/h3-6,12,16H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCOLXLVDVLUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring, a sulfonyl group, and a bromobenzene moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈BrNO₃S, with a molecular weight of approximately 348.26 g/mol. The presence of a hydroxyl group at the third position of the piperidine ring enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈BrNO₃S |
| Molecular Weight | 348.26 g/mol |
| Hydroxyl Group Position | 3rd position on piperidine ring |
Research indicates that this compound interacts with various biological targets, particularly enzymes involved in inflammatory pathways. The sulfonyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy. The exact mechanism involves binding to specific sites on these targets, modulating their activity, and leading to various biological effects.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. These properties make it a candidate for treating inflammatory diseases.
Analgesic Effects
In addition to anti-inflammatory properties, this compound has shown potential analgesic effects in animal models. Its ability to reduce pain perception could be attributed to its interaction with pain receptors and modulation of neurotransmitter release.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
- Study on Anti-inflammatory Activity : A study conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects.
- Analgesic Activity Assessment : In another study, the compound was tested using the hot plate test in mice, where it showed a dose-dependent increase in pain threshold compared to control groups.
- Mechanistic Insights : Research focusing on enzyme interactions revealed that this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-[2-(4-Chlorobenzenesulfonyl)ethyl]piperidin-3-ol | Contains a chlorobenzene instead of bromobenzene | Potentially less reactive due to chlorine's weaker leaving group |
| 4-(Bromobenzenesulfonyl)piperidine | Lacks the ethyl substituent on the piperidine ring | More basic due to absence of ethyl group |
| N-(4-Bromobenzenesulfonyl)-N-methylpiperidine | Methyl substitution on nitrogen instead of hydroxyl | Alters pharmacokinetics and biological activity |
Aplicaciones Científicas De Investigación
Potential Research Applications
Given that the search results do not detail specific applications of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol, inferences can be drawn from its structural components and the applications of related piperidine derivatives:
- Medicinal Chemistry : Piperidine derivatives are frequently explored in drug discovery. The presence of a piperidine ring attached to a sulfonamide moiety suggests potential applications in enzyme inhibition .
- ADAMTS Inhibition : Piperidine derivatives have demonstrated inhibitory activity against ADAMTS (a disintegrin and metalloproteinase with thrombospondin motifs) enzymes, specifically ADAMTS7 and ADAMTS5 .
- Enzyme Inhibition Case Study : A study showed that a piperidinyl derivative increased inhibitory activity against ADAMTS7 (Ki = 40 nM) compared to a reference compound. Modifying the P1' group of piperidinyl derivatives led to selectivity shifts from ADAMTS5 to ADAMTS7 .
Data Tables of Related Compounds
The following tables summarize the inhibitory activities of related biphenylsulfonamides against ADAMTS enzymes, as presented in the search results :
Table 1: In vitro enzymatic activity (Ki nM values) of biphenylsulfonamides
| Compd | R | R1 | ADAMTS7 | ADAMTS5 |
|---|---|---|---|---|
| 3a | 4-CF3 | H | 9.0 ± 1.0 | 110 ± 40 |
| 3b | 4-CF3 | CH3 | 50 ± 10 | 90 ± 30 |
| 3c | 3-CF3 | H | 1000 ± 110 | 3800 ± 1000 |
| 3d | 4-OCH3 | H | 40 ± 10 | 90 ± 20 |
| 3e | 4-F | H | 6.0 ± 1.0 | 15 ± 4 |
| 3f | 4-N(CH3)2 | H | 550 ± 120 | 13 000 ± 3200 |
| 3g | 4-Morpholine | H | 940 ± 140 | 11 000 ± 2400 |
Table 2: Inhibition data (Ki nM values) of selected compounds against other metzincins
This table is not provided in the search results.
Physicochemical Properties
- Formula: C13H18BrNO3S
- Molecular Weight: 348.26
- Purity: typically >95%
- IUPAC Name: 1-{2-[(4-bromophenyl)sulfonyl]ethyl}-3-piperidinol
Potential Hazards
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Piperidin-3-ol Derivatives
Piperidin-3-ol derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of 1-[2-(4-bromobenzenesulfonyl)ethyl]piperidin-3-ol and structurally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Observations:
This contrasts with RB-019, where a lipophilic octylphenethyl group drives selectivity for sphingosine kinase 1 (SK1) . Bersiporocin’s dichlorobenzimidazole group enables dual halogen and heterocyclic interactions, critical for inhibiting prolyl-tRNA synthetase in fibrotic diseases .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (356.26 g/mol) compared to simpler derivatives (e.g., 255.70 g/mol for 1-(5-chloro-2-hydroxybenzoyl)piperidin-3-ol) suggests reduced solubility, necessitating formulation optimization for in vivo studies .
Synthetic Pathways :
- Piperidin-3-ol derivatives are often synthesized via reductive amination or borohydride reduction of ketone precursors (e.g., sodium borohydride reduction of piperidin-3-one to piperidin-3-ol) . The sulfonyl ethyl group in the target compound likely requires sulfonation of a phenethyl intermediate .
Research Findings and Pharmacological Data
Table 2: Selectivity and Efficacy Data for Piperidin-3-ol Derivatives
Key Insights:
- RB-019 demonstrates that small structural changes (e.g., hydroxyl position on piperidine) significantly alter enzyme selectivity. The 3-hydroxyl group in RB-019 reduces SK2 affinity compared to 4-hydroxyl derivatives .
Métodos De Preparación
Synthesis of 4-Bromobenzenesulfonyl Derivatives
- The sulfonyl chloride 4-bromobenzenesulfonyl chloride is reacted with nucleophilic amines or alcohols to form sulfonamide or sulfonate intermediates.
- An example from a related synthesis involves the reaction of 4-bromobenzenesulfonyl chloride with (S)-2-(methoxycarbonyl)pyrrolidin-1-ium chloride in dry dichloromethane at 0°C, using triethylamine as a base. The reaction is stirred for 30 minutes at 0°C and then overnight at room temperature, followed by aqueous workup and extraction to isolate the sulfonylated product.
Direct Preparation of this compound
Reaction Conditions
- The key step involves the nucleophilic substitution of a piperidin-3-ol derivative bearing an aminoethyl side chain with 4-bromobenzenesulfonyl chloride or related sulfonylating agents.
- Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
- Bases such as N-ethyl-N,N-diisopropylamine (Hunig’s base) or triethylamine are used to neutralize the hydrochloric acid generated during sulfonylation.
- Reactions are generally conducted at room temperature (20°C) under inert atmosphere conditions for 16–19 hours to ensure complete conversion.
Representative Experimental Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 1-(2-aminoethyl)piperidin-4-ol (0.4 mmol), 4-bromobenzenesulfonyl chloride (0.4 mmol), N-ethyl-N,N-diisopropylamine (2 mmol), THF, 20°C, 16–19 h, inert atmosphere | The aminoethyl piperidin-3-ol is reacted with the sulfonyl chloride in the presence of base to form the sulfonamide linkage. |
| 2 | Workup: Concentration under vacuum, extraction with ethyl acetate, washing with brine, drying over MgSO4 | Removal of solvents and impurities. |
| 3 | Purification: Preparative HPLC (Method K or A), bicarbonate cartridge treatment to remove residual formic acid | Isolation of pure this compound. |
Purification and Characterization
- Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for purification, often using gradient elution with acetonitrile-water mixtures.
- Post-HPLC fractions are treated with bicarbonate cartridges to remove acidic impurities such as formic acid from mobile phases.
- The purified compound is characterized by:
- 1H NMR (400 MHz, CDCl3 or DMSO-d6), showing characteristic aromatic and aliphatic proton signals.
- Mass Spectrometry (ESI positive mode) , with molecular ion peaks corresponding to [M+H]+ around m/z 544–572 depending on substituents.
- Analytical HPLC confirms purity >95%.
Alternative Synthetic Routes and Industrial Considerations
- A patent (EP3115358A1) describes an industrially viable preparation of chiral 1-t-butoxycarbonyl-3-hydroxypiperidine, a key intermediate structurally related to piperidin-3-ol derivatives. This method emphasizes mild conditions, scalability, and improved chiral purity, which can be adapted for related sulfonylated piperidin-3-ol compounds.
- Challenges in industrial synthesis include purification difficulties due to water solubility and chiral impurity formation, which are addressed by optimized synthetic routes and resolution techniques.
Summary Table of Preparation Methods
| Parameter | Description |
|---|---|
| Starting Materials | 1-(2-aminoethyl)piperidin-3-ol, 4-bromobenzenesulfonyl chloride |
| Solvents | Tetrahydrofuran (THF), dichloromethane (DCM) |
| Bases | N-ethyl-N,N-diisopropylamine, triethylamine |
| Temperature | Room temperature (20°C) |
| Reaction Time | 16–19 hours |
| Atmosphere | Inert (nitrogen or argon) |
| Purification | Preparative HPLC, bicarbonate cartridge treatment |
| Yields | 30% to 80% depending on conditions and scale |
| Characterization | 1H NMR, MS (ESI+), analytical HPLC |
Research Findings and Notes
- The sulfonylation reaction proceeds efficiently under mild conditions, with base-mediated neutralization preventing side reactions.
- Extended reaction times (overnight) ensure complete conversion.
- The use of preparative HPLC is critical for obtaining high-purity product, especially when scaling up.
- The compound’s structural integrity and purity are confirmed by consistent NMR and MS data across multiple studies.
- Industrial scale-up benefits from patented methods focusing on chiral purity and process robustness.
Q & A
Q. What analytical approaches quantify trace impurities in synthesized batches?
- LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at ≤0.1%. ICP-MS identifies heavy metal residues (e.g., Pd from catalytic steps). Validate methods per ICH Q2(R1) guidelines for linearity, accuracy, and precision .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
